molecular formula C24H22N2O3 B11264184 N-(2,5-dimethylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(2,5-dimethylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11264184
M. Wt: 386.4 g/mol
InChI Key: CWCHZULHJDPEPD-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylphenylamine with a suitable diketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(2,5-dimethylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and phenyl-substituted amides. Examples are:

Uniqueness

What sets N-(2,5-dimethylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C24H22N2O3/c1-14-8-9-15(2)20(10-14)25-23(28)19-13-18-21(26-24(19)29)11-17(12-22(18)27)16-6-4-3-5-7-16/h3-10,13,17H,11-12H2,1-2H3,(H,25,28)(H,26,29)

InChI Key

CWCHZULHJDPEPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(CC(CC3=O)C4=CC=CC=C4)NC2=O

Origin of Product

United States

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